molecular formula C8H10O B143926 9-Oxabicyclo[6.1.0]non-3-yne CAS No. 127302-48-1

9-Oxabicyclo[6.1.0]non-3-yne

Cat. No. B143926
M. Wt: 122.16 g/mol
InChI Key: SIHVXVRUTWJSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxabicyclo[6.1.0]non-3-yne, also known as 7-oxabicyclo[2.2.1]hept-5-en-2-one, is a cyclic organic compound with a unique structure that makes it a promising candidate for scientific research. This compound has been synthesized by various methods and has shown potential in several applications, including medicinal chemistry, materials science, and organic synthesis.1.0]non-3-yne.

Mechanism Of Action

The mechanism of action of 9-Oxabicyclo[6.1.0]non-3-yne is not fully understood. However, it has been reported to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may be responsible for its observed biological activity.

Biochemical And Physiological Effects

Studies have reported that 9-Oxabicyclo[6.1.0]non-3-yne exhibits antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. It has also been reported to exhibit antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of 9-Oxabicyclo[6.1.0]non-3-yne is its unique structure, which makes it a versatile building block for the synthesis of complex molecules. However, its reactivity with nucleophiles may also be a limitation, as it may react with other compounds in the experimental system. In addition, its biological activity may make it difficult to study its mechanism of action in isolation.

Future Directions

There are several future directions for research on 9-Oxabicyclo[6.1.0]non-3-yne. One direction is to study its potential as a drug delivery system, as it has been reported to exhibit good biocompatibility. Another direction is to study its mechanism of action in more detail, as this may provide insight into its potential as a therapeutic agent. Additionally, the synthesis of novel materials using 9-Oxabicyclo[6.1.0]non-3-yne as a building block may lead to the development of materials with unique properties.

Synthesis Methods

There are several reported methods for the synthesis of 9-Oxabicyclo[6.1.0]non-3-yne. One of the most common methods involves the reaction of 4,5-dihydro-2H-pyran with propynylmagnesium bromide, followed by oxidation with Jones reagent. Another method involves the reaction of 4-hydroxy-2-cyclopentenone with propargyl bromide, followed by deprotection with TBAF. Both methods have been reported to provide good yields of the desired product.

Scientific Research Applications

9-Oxabicyclo[6.1.0]non-3-yne has shown potential in several scientific research applications. In medicinal chemistry, this compound has been reported to exhibit antifungal, antibacterial, and antitumor activity. It has also been studied for its potential as a drug delivery system. In materials science, 9-Oxabicyclo[6.1.0]non-3-yne has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a versatile building block for the synthesis of complex molecules.

properties

CAS RN

127302-48-1

Product Name

9-Oxabicyclo[6.1.0]non-3-yne

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

9-oxabicyclo[6.1.0]non-3-yne

InChI

InChI=1S/C8H10O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1,3,5-6H2

InChI Key

SIHVXVRUTWJSKP-UHFFFAOYSA-N

SMILES

C1CC#CCC2C(C1)O2

Canonical SMILES

C1CC#CCC2C(C1)O2

synonyms

9-Oxabicyclo[6.1.0]non-3-yne

Origin of Product

United States

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